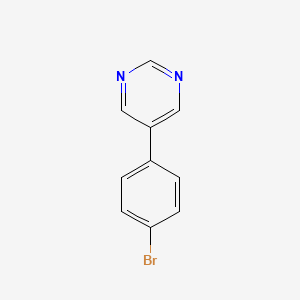

5-(4-Bromophenyl)pyrimidine

説明

5-(4-Bromophenyl)pyrimidine is a chemical compound with the CAS Number: 160377-42-4 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 . It is a solid substance and is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 5-(4-Bromophenyl)pyrimidine involves a series of reactions . One method involves the use of diethylamine and dimethylformamide, which are combined and degassed . Then, 5-bromopyrimidine and 1-bromo-4-ethynylbenzene are added to the solution . The structure of the synthesized compound is confirmed by MS and 1HNMR . The total yield of the three steps was 52.8% (calculated from methyl 2-(4-bromophenyl) acetate) .Molecular Structure Analysis

The InChI code for 5-(4-Bromophenyl)pyrimidine is 1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

5-(4-Bromophenyl)pyrimidine is a solid substance . It is typically stored in a dry room at normal temperature . The compound has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .科学的研究の応用

Synthesis of Dihydrotetrazolopyrimidine Derivatives

A derivative of dihydrotetrazolopyrimidine has been successfully synthesized through a cyclocondensation reaction between a chalcone derivative with 5-aminotetrazole . This compound exhibits various biological activities such as antioxidant, antimicrobial, anti-inflammation, antihepatitis, and anticancer .

Role in Drug Discovery Therapeutics

Pyrimidines, including 5-(4-Bromophenyl)pyrimidine, have had a major impact in drug discovery therapeutics. They have been used in the treatment of various conditions including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

3. Intermediate in the Synthesis of Pyrimidines 5-(4-Bromophenyl)-4,6-dichloropyrimidine is an important intermediate in the synthesis of pyrimidines . It plays a crucial role in the production of other pyrimidine-based compounds.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was synthesized by a facile three-step procedure . This compound could have potential applications in various fields of chemistry and medicine.

Coordination Reactions

5-(2-(4-bromophenyl)ethynyl)pyrimidine has been used in coordination reactions . These reactions are crucial in the field of organometallic chemistry.

Antimicrobial and Antimalarial Applications

Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold, including 5-(4-Bromophenyl)pyrimidine, has found widespread therapeutic applications, including antimicrobial and antimalarial applications .

Central Nervous System (CNS)-Active Agents

Pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . They could be used in the treatment of various neurological disorders.

Anti-Inflammatory and Analgesic Applications

Pyrimidines, including 5-(4-Bromophenyl)pyrimidine, have been used as anti-inflammatory and analgesic agents . They could provide relief from inflammation and pain.

作用機序

While the exact mechanism of action for 5-(4-Bromophenyl)pyrimidine is not specified, related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The compound has been classified as a GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

5-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)pyrimidine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776412.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)